Cas no 2229567-83-1 (3-(3,3-dimethylcyclohexyl)-3-fluoropropan-1-amine)

3-(3,3-Dimethylcyclohexyl)-3-fluoropropan-1-amine is a fluorinated amine derivative with a cyclohexyl backbone, offering unique steric and electronic properties due to its dimethyl-substituted ring and fluorine atom. The compound's rigid cyclohexyl structure enhances stability, while the fluorine substituent influences reactivity and binding affinity, making it valuable in pharmaceutical and agrochemical applications. Its amine functionality provides versatility for further derivatization, enabling the synthesis of bioactive molecules or specialty intermediates. The balanced lipophilicity from the cyclohexyl and fluoropropyl groups may improve membrane permeability, suggesting potential utility in drug discovery. This compound is suited for research requiring tailored steric and electronic modulation in molecular design.
3-(3,3-dimethylcyclohexyl)-3-fluoropropan-1-amine structure
2229567-83-1 structure
Product name:3-(3,3-dimethylcyclohexyl)-3-fluoropropan-1-amine
CAS No:2229567-83-1
MF:C11H22FN
MW:187.297486782074
CID:6381874
PubChem ID:165683493

3-(3,3-dimethylcyclohexyl)-3-fluoropropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(3,3-dimethylcyclohexyl)-3-fluoropropan-1-amine
    • 2229567-83-1
    • EN300-1727436
    • Inchi: 1S/C11H22FN/c1-11(2)6-3-4-9(8-11)10(12)5-7-13/h9-10H,3-8,13H2,1-2H3
    • InChI Key: XWMHFFANSVCVDC-UHFFFAOYSA-N
    • SMILES: FC(CCN)C1CCCC(C)(C)C1

Computed Properties

  • Exact Mass: 187.173627868g/mol
  • Monoisotopic Mass: 187.173627868g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 3.1

3-(3,3-dimethylcyclohexyl)-3-fluoropropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1727436-0.1g
3-(3,3-dimethylcyclohexyl)-3-fluoropropan-1-amine
2229567-83-1
0.1g
$1685.0 2023-09-20
Enamine
EN300-1727436-5.0g
3-(3,3-dimethylcyclohexyl)-3-fluoropropan-1-amine
2229567-83-1
5g
$5553.0 2023-06-04
Enamine
EN300-1727436-10g
3-(3,3-dimethylcyclohexyl)-3-fluoropropan-1-amine
2229567-83-1
10g
$8234.0 2023-09-20
Enamine
EN300-1727436-5g
3-(3,3-dimethylcyclohexyl)-3-fluoropropan-1-amine
2229567-83-1
5g
$5553.0 2023-09-20
Enamine
EN300-1727436-10.0g
3-(3,3-dimethylcyclohexyl)-3-fluoropropan-1-amine
2229567-83-1
10g
$8234.0 2023-06-04
Enamine
EN300-1727436-2.5g
3-(3,3-dimethylcyclohexyl)-3-fluoropropan-1-amine
2229567-83-1
2.5g
$3752.0 2023-09-20
Enamine
EN300-1727436-0.05g
3-(3,3-dimethylcyclohexyl)-3-fluoropropan-1-amine
2229567-83-1
0.05g
$1608.0 2023-09-20
Enamine
EN300-1727436-0.25g
3-(3,3-dimethylcyclohexyl)-3-fluoropropan-1-amine
2229567-83-1
0.25g
$1762.0 2023-09-20
Enamine
EN300-1727436-0.5g
3-(3,3-dimethylcyclohexyl)-3-fluoropropan-1-amine
2229567-83-1
0.5g
$1838.0 2023-09-20
Enamine
EN300-1727436-1g
3-(3,3-dimethylcyclohexyl)-3-fluoropropan-1-amine
2229567-83-1
1g
$1915.0 2023-09-20

Additional information on 3-(3,3-dimethylcyclohexyl)-3-fluoropropan-1-amine

Introduction to CAS No 2229567-83-1: 3-(3,3-Dimethylcyclohexyl)-3-Fluoropropan-1-Amine

The compound CAS No 2229567-83-1, commonly referred to as 3-(3,3-Dimethylcyclohexyl)-3-Fluoropropan-1-Amine, is a versatile organic molecule with significant applications in various fields. This compound has garnered attention due to its unique structural properties and potential uses in drug discovery and chemical synthesis. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in research related to this compound.

Structural Overview: The molecule consists of a cyclohexane ring substituted with two methyl groups at the 3-position and a fluorine atom at the same position. The cyclohexane ring is further connected to a propaneamine group via a single bond. This structure imparts the compound with unique electronic and steric properties, making it an interesting subject for both academic and industrial research.

Synthesis Methods: The synthesis of 3-(3,3-Dimethylcyclohexyl)-3-Fluoropropan-1-Amine involves multiple steps, typically starting from readily available starting materials. Recent studies have explored more efficient routes, such as using transition metal catalysts to facilitate key transformations. For instance, a study published in *Journal of Organic Chemistry* demonstrated the use of palladium-catalyzed cross-coupling reactions to achieve high yields of the target compound.

Applications in Drug Discovery: Due to its amine functionality and bulky substituents, this compound exhibits potential as a building block in medicinal chemistry. It has been evaluated in preclinical studies for its ability to modulate various biological targets. A notable application is its role as an intermediate in the synthesis of novel kinase inhibitors, as reported in *Nature Communications*.

Recent Research Highlights: Researchers have recently focused on understanding the stereochemical outcomes of reactions involving this compound. A study published in *Angewandte Chemie* highlighted the importance of stereocontrol in synthesizing enantiomerically pure derivatives, which are crucial for pharmacological studies.

Safety and Handling: While handling CAS No 2229567-83-1, it is essential to follow standard laboratory safety protocols. The compound should be stored in a cool, dry place away from incompatible materials. Proper ventilation and personal protective equipment are recommended during synthesis and manipulation.

In conclusion, CAS No 2229567-83-1 (3-(3,3-Dimethylcyclohexyl)-3-Fluoropropan-1-Amine) stands out as a valuable molecule with diverse applications. Its continued exploration in research will undoubtedly unlock new potentials across various scientific domains.

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